Piperphentonamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperphentonamine, also known as this compound, is a chemical compound with the molecular formula C21H23NO4 and a molecular weight of 353.4116 g/mol It is an achiral molecule, meaning it does not have stereoisomers
Vorbereitungsmethoden
Industrial Production Methods: Industrial production of Piperphentonamine would likely involve large-scale organic synthesis processes, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The specific details of the industrial production methods are not publicly disclosed.
Analyse Chemischer Reaktionen
Types of Reactions: Piperphentonamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Piperphentonamine has several applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Piperphentonamine involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through a combination of receptor binding and enzyme inhibition.
Vergleich Mit ähnlichen Verbindungen
Piperidine: A structurally similar compound with different functional groups.
Phenethylamine: Shares a similar backbone structure but differs in its functional groups and properties.
Benzylamine: Another related compound with a similar structure but different chemical properties.
Uniqueness: Piperphentonamine is unique due to its specific combination of functional groups and its potential applications in various fields. Its achiral nature and specific molecular interactions make it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C21H23NO4 |
---|---|
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
(E)-5-[2-(1,3-benzodioxol-5-yl)ethyl-methylamino]-1-(4-hydroxyphenyl)pent-1-en-3-one |
InChI |
InChI=1S/C21H23NO4/c1-22(12-10-17-5-9-20-21(14-17)26-15-25-20)13-11-19(24)8-4-16-2-6-18(23)7-3-16/h2-9,14,23H,10-13,15H2,1H3/b8-4+ |
InChI-Schlüssel |
JEJGJJSMKOHPTP-XBXARRHUSA-N |
Isomerische SMILES |
CN(CCC1=CC2=C(C=C1)OCO2)CCC(=O)/C=C/C3=CC=C(C=C3)O |
Kanonische SMILES |
CN(CCC1=CC2=C(C=C1)OCO2)CCC(=O)C=CC3=CC=C(C=C3)O |
Synonyme |
5-((3,4-methylenedioxyphenylethane)methylamino)-1-p-hydroxyphenyl-1-penten-3-one piperphentonamine piperphentonamine hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.